molecular formula C21H25NO3 B13386300 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one

Cat. No.: B13386300
M. Wt: 339.4 g/mol
InChI Key: STGHQQSGJSJCGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one involves several steps. One common method includes the reaction of 3-phenylpropiophenone with propylamine and subsequent hydrolysis. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenyl derivatives, while reduction can produce different reduced amines .

Scientific Research Applications

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking sodium channels in the cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias. The molecular targets include the sodium channels, and the pathways involved are primarily related to the modulation of ion flow in cardiac cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one is unique due to its specific chemical structure, which allows it to effectively block sodium channels with fewer side effects compared to some other antiarrhythmic agents. Its balanced efficacy and safety profile make it a valuable option in the treatment of certain arrhythmias .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C21H25NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-13,18,22-23H,2,14-16H2,1H3

InChI Key

STGHQQSGJSJCGH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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